PEG2 vs. PEG3 vs. PEG4 Linker Length: Quantified Degradation Efficiency Differential in BET PROTACs
In a head-to-head comparison of VHL-recruiting PROTACs targeting BET bromodomains, the PEG3-linked construct demonstrated markedly superior degradation efficiency compared to both PEG2- and PEG4-linked analogs . The study evaluated PROTACs across two distinct chemical series (triazolodiazepine-based JQ1 derivatives and tetrahydroquinoline-based I-BET726 derivatives), with both series consistently showing the activity rank order PEG-3 > PEG-4 ≫ PEG-2. This quantitative trend establishes that the PEG2 unit represents a distinct performance class with substantially reduced degradation capacity in this E3 ligase-target pair context .
| Evidence Dimension | PROTAC degradation efficiency rank order (cellular activity) |
|---|---|
| Target Compound Data | PEG-2: lowest activity tier; significantly less effective than PEG-3 |
| Comparator Or Baseline | PEG-3: highest activity; PEG-4: intermediate activity |
| Quantified Difference | Activity trend: PEG-3 > PEG-4 ≫ PEG-2 (consistent across two chemical series) |
| Conditions | VHL-recruiting BET PROTACs in acute myeloid leukemia cell lines; ternary complex formation and degradation assays |
Why This Matters
This rank-order differentiation enables procurement decisions based on whether a shorter, more constrained PEG2 spacer is intentionally desired for sterically demanding targets, or whether the empirically superior PEG3 unit should be selected for maximal degradation efficiency.
